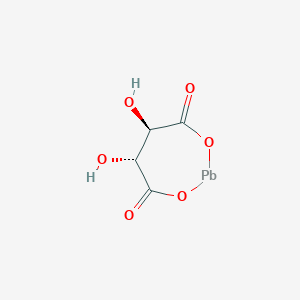
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is a complex organometallic compound featuring lead as its central atom This compound is notable for its unique structure, which includes two hydroxyl groups and a dioxaplumbepane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione typically involves the reaction of lead(II) acetate with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxaplumbepane ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of lead(II) acetate from lead metal and acetic acid. The subsequent reaction with the diol is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form lead(0) species.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of lead(0) and corresponding alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is used as a precursor for the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug delivery systems and diagnostic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with cellular components are explored for the development of new treatments for diseases such as cancer and neurodegenerative disorders.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in coatings, sensors, and electronic devices.
Mechanism of Action
The mechanism by which (5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxastannapane-4,7-dione: A similar compound with tin instead of lead.
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxagermanepane-4,7-dione: A germanium analog of the compound.
Uniqueness
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione is unique due to the presence of lead, which imparts distinct chemical and physical properties. Its stability and reactivity differ significantly from its tin and germanium analogs, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(5R,6R)-5,6-dihydroxy-1,3,2λ2-dioxaplumbepane-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZCTCULRIASE-ZVGUSBNCSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)O[Pb]OC1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C(=O)O[Pb]OC1=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6Pb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














